7-Aminoclonazepam-d4

描述

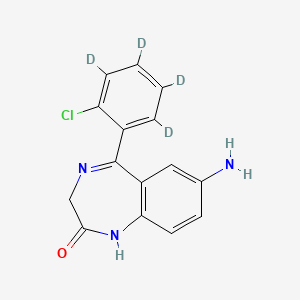

Structure

3D Structure

属性

IUPAC Name |

7-amino-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFRPWRJTGLSSV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043046 | |

| Record name | 7-Aminoclonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125070-96-4 | |

| Record name | 7-Aminoclonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125070-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Aminoclonazepam-d4 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 7-Aminoclonazepam-d4, a key analytical standard in pharmacokinetic and toxicological studies of the benzodiazepine (B76468) clonazepam.

Core Data Presentation

Quantitative data for 7-Aminoclonazepam-d4 is summarized in the table below, offering a clear reference for its physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 1215070-96-4 | [1][2] |

| Molecular Formula | C₁₅H₈D₄ClN₃O | [1][2] |

| Molecular Weight | 289.75 g/mol | [3][4] |

| Formal Name | 7-amino-5-(2-chlorophenyl-3,4,5,6-d4)-1,3-dihydro-2H-benzo[e][1][5]diazepin-2-one | |

| Synonym | 7-ACLO-d4 | [1][2] |

| Purity | ≥98% | [1] |

| Formulation | A neat solid or a solution in acetonitrile | [1][2] |

Metabolic Pathway of Clonazepam

Clonazepam undergoes extensive metabolism in the liver, primarily through the reduction of its 7-nitro group to form the major metabolite, 7-aminoclonazepam (B1198261). This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[6][7] 7-aminoclonazepam can then be further metabolized via N-acetylation.[7] Due to its longer detection window compared to the parent drug, 7-aminoclonazepam is a critical biomarker for assessing clonazepam use.[7]

Experimental Protocols: Quantification of 7-Aminoclonazepam

7-Aminoclonazepam-d4 serves as an ideal internal standard for the accurate quantification of 7-aminoclonazepam in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][8]

Objective: To determine the concentration of 7-aminoclonazepam in a biological sample (e.g., urine, serum, plasma).

Methodology:

-

Sample Preparation:

-

A known amount of the internal standard, 7-Aminoclonazepam-d4, is added to the biological sample.

-

The sample is then subjected to a sample preparation technique such as solid-phase extraction (SPE) to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into an LC-MS/MS system.

-

The analyte (7-aminoclonazepam) and the internal standard (7-Aminoclonazepam-d4) are separated chromatographically and then detected by the mass spectrometer.

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Key Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

This guide provides a foundational understanding of 7-Aminoclonazepam-d4, its properties, metabolic context, and application in analytical methodologies. For specific applications, further method development and validation are essential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 7-Aminoclonazepam-d4 solution | 1215070-96-4 | QYB07096 [biosynth.com]

- 4. 7-Aminoclonazepam-d4 - Bioware Scientific. [biowaresci.com]

- 5. 7-Aminoclonazepam-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. painphysicianjournal.com [painphysicianjournal.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Aminoclonazepam-d4

This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-Aminoclonazepam-d4, a deuterated isotopologue of the primary metabolite of clonazepam. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's characteristics, analytical methodologies, and metabolic context.

Core Physical and Chemical Properties

7-Aminoclonazepam-d4 is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the accurate measurement of 7-aminoclonazepam (B1198261) in biological samples.[1][2] Its physical and chemical properties are closely related to its non-deuterated counterpart.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | 7-amino-5-(2-chlorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | [3][4] |

| Molecular Formula | C₁₅H₈D₄ClN₃O | [3][4][5] |

| Molecular Weight | 289.75 g/mol | [5] |

| CAS Number | 1215070-96-4 | [3][5] |

| Appearance | Neat solid | [4] |

| Melting Point | ~211-213 °C (for non-deuterated 7-Aminoclonazepam) | |

| Boiling Point | Data not available (likely decomposes) | |

| Water Solubility (predicted) | 0.0723 mg/mL (for non-deuterated 7-Aminoclonazepam) | [6] |

| logP (predicted) | 2.13 (for non-deuterated 7-Aminoclonazepam) | [6] |

| Storage Conditions | Refrigerate (2-8 °C) or Freeze (-20 °C) | [2][4][7] |

| Stability | Stable for ≥ 3 years under recommended storage.[4] Unstable under prolonged frozen conditions in solution, which may lead to precipitation or degradation.[8] |

Metabolic Pathway of Clonazepam

Clonazepam undergoes extensive metabolism in the liver, primarily through the reduction of its 7-nitro group by cytochrome P450 enzymes, with CYP3A4 being the principal isoenzyme involved. This process leads to the formation of the major metabolite, 7-aminoclonazepam.[9] 7-aminoclonazepam can then be further metabolized through acetylation to 7-acetamidoclonazepam. A minor pathway involves the hydroxylation of clonazepam and its metabolites.[9]

Experimental Protocols: Analytical Methodologies

Quantification of 7-Aminoclonazepam in Blood by LC-MS/MS

This method is suitable for the sensitive and specific quantification of 7-aminoclonazepam in whole blood samples.

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 1 mL of whole blood, add the internal standard solution of 7-Aminoclonazepam-d4.

-

Add a suitable buffer to adjust the pH to approximately 6.

-

Condition a solid-phase extraction column with methanol (B129727) followed by the equilibration buffer.

-

Load the sample onto the conditioned SPE column.

-

Wash the column to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent.

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[10]

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A standard HPLC or UHPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both 7-aminoclonazepam and 7-aminoclonazepam-d4.[11]

General Workflow for Analysis

The general workflow for the analysis of 7-aminoclonazepam in biological samples involves sample collection, preparation, instrumental analysis, and data processing.

Spectroscopic Data

While detailed protocols for acquiring the spectra of the pure deuterated compound are not widely published, data from Certificates of Analysis and spectral databases confirm its structural identity.

-

Mass Spectrometry: The mass spectrum of 7-Aminoclonazepam-d4 is characterized by a molecular ion peak corresponding to its mass. The fragmentation pattern is a key identifier in MS-based analytical methods.[1][13]

-

¹H-NMR Spectroscopy: The proton NMR spectrum is used to confirm the chemical structure. The positions of the deuterium (B1214612) labels on the phenyl ring result in the absence of corresponding proton signals that would be present in the spectrum of the non-deuterated 7-aminoclonazepam.[14]

This technical guide provides a summary of the available information on the physical and chemical properties of 7-Aminoclonazepam-d4. For further detailed information, it is recommended to consult the certificates of analysis and technical data sheets provided by commercial suppliers.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 7-Aminoclonazepam-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 7-Aminoclonazepam-d4 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 1215070-96-4 [sigmaaldrich.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. 7-Aminoclonazepam-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 8. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. painphysicianjournal.com [painphysicianjournal.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. cleanchemlab.com [cleanchemlab.com]

Synthesis and purity of 7-Aminoclonazepam-d4 for research use.

An in-depth technical guide on the synthesis and purity of 7-Aminoclonazepam-d4 for research applications.

Introduction

7-Aminoclonazepam-d4 is the deuterated analog of 7-aminoclonazepam (B1198261), the primary active metabolite of clonazepam. As a stable isotope-labeled internal standard, it is indispensable for quantitative bioanalytical studies, such as mass spectrometry-based assays, for the accurate determination of 7-aminoclonazepam in biological matrices. This guide outlines the synthetic route, purification methods, and analytical characterization of 7-Aminoclonazepam-d4 for research purposes.

Synthesis of 7-Aminoclonazepam-d4

The synthesis of 7-Aminoclonazepam-d4 is typically achieved through the reduction of the nitro group of Clonazepam-d4. The deuterium (B1214612) atoms are incorporated into the phenyl ring of the benzodiazepine (B76468) structure.

Synthetic Pathway

The most common synthetic approach involves a two-step process starting from a deuterated precursor, 2-chloro-5-nitroaniline-d4, which is then used to construct the benzodiazepine ring system, followed by the reduction of the nitro group. A more direct route, and the one detailed below, involves the direct reduction of Clonazepam-d4.

Caption: Synthetic pathway for 7-Aminoclonazepam-d4 from Clonazepam-d4.

Experimental Protocol: Reduction of Clonazepam-d4

Materials:

-

Clonazepam-d4

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

A suspension of Clonazepam-d4 and iron powder is prepared in a mixture of ethanol and water in a round-bottom flask.

-

The mixture is heated to reflux, and concentrated hydrochloric acid is added dropwise.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature and filtered to remove the iron residues.

-

The filtrate is neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude 7-Aminoclonazepam-d4.

Purification of 7-Aminoclonazepam-d4

Purification of the crude product is essential to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a standard method for this purpose.

Purification Workflow

Caption: Workflow for the purification of 7-Aminoclonazepam-d4.

Experimental Protocol: Column Chromatography

Materials:

-

Crude 7-Aminoclonazepam-d4

-

Silica (B1680970) gel (60-120 mesh)

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

A slurry of silica gel in hexane is prepared and packed into a glass column.

-

The crude 7-Aminoclonazepam-d4 is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

The column is eluted with a gradient of ethyl acetate in hexane.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is evaporated under reduced pressure to yield purified 7-Aminoclonazepam-d4.

Purity Assessment

The purity and identity of the final product are confirmed using various analytical techniques.

Analytical Methods

| Technique | Purpose | Typical Results |

| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the compound. | Purity > 98% |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | [M+H]⁺ ion corresponding to the deuterated compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the position of deuterium labels. | ¹H NMR and ¹³C NMR spectra consistent with the structure. |

Representative Data

| Parameter | Specification |

| Chemical Formula | C₁₅H₇D₄ClN₄O |

| Molecular Weight | 289.75 g/mol |

| Appearance | Pale yellow to yellow solid |

| Chemical Purity (HPLC) | ≥ 98% |

| Isotopic Purity | ≥ 99% atom % D |

Conclusion

The synthesis and purification of 7-Aminoclonazepam-d4 can be reliably achieved through the reduction of Clonazepam-d4 followed by chromatographic purification. The identity and purity of the final product must be rigorously confirmed by a combination of HPLC, MS, and NMR to ensure its suitability as an internal standard in quantitative research applications.

The Metabolic Journey of Clonazepam-d4: A Technical Guide to its Primary Metabolite, 7-Aminoclonazepam-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic conversion of Clonazepam-d4 to its primary metabolite, 7-Aminoclonazepam-d4. This document details the metabolic pathway, presents quantitative data from various studies, outlines detailed experimental protocols for its quantification, and provides visual representations of the key processes involved. The use of a deuterated internal standard, 7-Aminoclonazepam-d4, is a critical component in the accurate quantification of clonazepam metabolism, making this information vital for researchers in pharmacology, toxicology, and drug development.

The Metabolic Pathway of Clonazepam-d4

Clonazepam, a benzodiazepine, undergoes extensive metabolism in the liver. The primary metabolic pathway involves the reduction of the 7-nitro group to form 7-aminoclonazepam (B1198261).[1][2][3] This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 being the main isozyme involved.[1][2][4] Following its formation, 7-aminoclonazepam can be further metabolized through N-acetylation to 7-acetaminoclonazepam, a reaction catalyzed by N-acetyl transferase 2 (NAT2).[3][4][5] A minor pathway also involves the hydroxylation of the parent compound and its metabolites.[3][4] The use of Clonazepam-d4 results in the formation of 7-Aminoclonazepam-d4, which serves as a valuable internal standard for analytical quantification.[6][7][8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and analytical detection of clonazepam and its primary metabolite.

Table 1: Pharmacokinetic Parameters

| Parameter | Value | Species | Source |

| Clonazepam Half-Life | 30 - 40 hours | Human | [1] |

| 7-Aminoclonazepam Half-Life | Shorter than Clonazepam | Monkey | [11] |

| Clonazepam Bioavailability | ~90% | Human | [1] |

| Time to Peak Plasma Concentration (Clonazepam) | 1 - 4 hours | Human | [1] |

| Fraction of Clonazepam converted to 7-Aminoclonazepam | 0.70 +/- 0.30 | Monkey | [11] |

Table 2: Plasma Concentrations in Humans (at a daily 6 mg dose of Clonazepam)

| Analyte | Average Plasma Level | Range | Source |

| Clonazepam | ~50 ng/mL | 30 - 80 ng/mL | [12] |

| 7-Aminoclonazepam | ~50 ng/mL | 30 - 80 ng/mL | [12] |

Table 3: Detection of 7-Aminoclonazepam in Urine After a Single Dose of Clonazepam

| Time Post-Dose | Detection Status | Peak Concentration Time | Range of Concentrations Detected | Source |

| Up to 28 days | Detected | 1 to 8 days | 73.0 pg/mL to 183.2 ng/mL | [13] |

| 12 hours | First Detected | - | - | [14] |

| 24 hours | Peak Concentration | - | 54.61 ± 9.870 ng/mL | [14] |

| Up to 72 hours | Remained Detectable | - | - | [14] |

Table 4: Concentrations of Clonazepam and 7-Aminoclonazepam in Hair of Psychiatric Patients

| Analyte | Concentration Range | Source |

| Clonazepam | 10.7 - 180 pg/mg | [15] |

| 7-Aminoclonazepam | 1.37 - 1267 pg/mg | [15] |

Experimental Protocols

The accurate quantification of 7-Aminoclonazepam-d4 as a metabolite of Clonazepam-d4 is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for this purpose.

Quantification of 7-Aminoclonazepam in Urine using LC-MS/MS

This protocol is a representative example based on common laboratory practices.[7]

Objective: To quantify the concentration of 7-aminoclonazepam in human urine samples using 7-Aminoclonazepam-d4 as an internal standard.

Materials:

-

7-Aminoclonazepam certified reference material

-

7-Aminoclonazepam-d4 (internal standard)

-

Beta-glucuronidase enzyme

-

Acetate (B1210297) buffer (pH 5.0)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Urine samples

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Pipette 1.0 mL of urine into a labeled tube.

-

Add 50 µL of the internal standard solution (7-aminoclonazepam-d4).

-

Add 500 µL of acetate buffer (pH 5.0).

-

Add 20 µL of beta-glucuronidase to hydrolyze glucuronide conjugates.

-

Vortex the mixture and incubate at 60°C for 1 hour.

-

Centrifuge the sample at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing formic acid.

-

Flow Rate: A suitable flow rate for the column dimensions.

-

Injection Volume: A specified volume of the prepared sample.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and the internal standard. A common transition for 7-aminoclonazepam is m/z 286 → 222.[6]

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Generate a calibration curve using certified reference standards.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of 7-aminoclonazepam in the samples by interpolating from the calibration curve.

-

Conclusion

The transformation of Clonazepam-d4 to 7-Aminoclonazepam-d4 is a critical metabolic process with significant implications for pharmacokinetic studies, clinical monitoring, and forensic analysis. The use of deuterated standards in conjunction with sensitive analytical techniques like LC-MS/MS allows for precise and accurate quantification. This guide provides the foundational knowledge, quantitative data, and detailed methodologies necessary for professionals working with these compounds.

References

- 1. droracle.ai [droracle.ai]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Clonazepam Therapy Adjusted to Patient’s CYP3A Status and NAT2 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Kinetics of biotransformation of clonazepam to its 7-amino metabolite in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and side-effects of clonazepam and its 7-amino-metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Spectrofluorimetric Determination of 7-Aminoclonazepam, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pharmacokinetics of 7-Aminoclonazepam in Humans: A Technical Guide for Researchers

An In-Depth Review of the Absorption, Distribution, Metabolism, and Excretion of Clonazepam's Primary Metabolite

Introduction

Clonazepam, a high-potency benzodiazepine, is widely prescribed for the management of epilepsy and panic disorders. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. Clonazepam is extensively metabolized in the liver, with its primary metabolic pathway involving the reduction of the 7-nitro group to form 7-aminoclonazepam (B1198261).[1] This metabolite, while pharmacologically inactive, serves as a crucial biomarker for assessing clonazepam intake and adherence in clinical and forensic settings. Understanding the pharmacokinetic profile of 7-aminoclonazepam is paramount for researchers, clinicians, and drug development professionals to ensure accurate interpretation of toxicological screenings and to inform the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of 7-aminoclonazepam in humans, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Metabolism of Clonazepam to 7-Aminoclonazepam

The biotransformation of clonazepam predominantly occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. The principal metabolic route is the nitroreduction of clonazepam, which results in the formation of 7-aminoclonazepam.[1] Subsequent metabolic steps include N-acetylation to form 7-acetaminoclonazepam and hydroxylation at the C-3 position.[1] Less than 2% of the parent drug is excreted unchanged in the urine.[1]

Pharmacokinetic Parameters of 7-Aminoclonazepam

While comprehensive pharmacokinetic studies focusing exclusively on 7-aminoclonazepam are limited, valuable data can be derived from studies investigating the disposition of the parent drug, clonazepam. The pharmacokinetic properties of 7-aminoclonazepam are notably different from clonazepam, particularly its extended detection window.[1]

Absorption and Distribution

Following oral administration of clonazepam, it is rapidly absorbed, with peak plasma concentrations of the parent drug typically reached within 1 to 4 hours.[1] One study has reported that the peak concentration of both clonazepam and its metabolite, 7-aminoclonazepam, in the blood occurs 2 hours after ingestion of clonazepam.[2] After its formation through hepatic metabolism, 7-aminoclonazepam is distributed throughout the body.[1]

Elimination

7-Aminoclonazepam is primarily eliminated by the kidneys and excreted in the urine.[1] Its detection in urine is a reliable indicator of clonazepam exposure, often for a more extended period than the parent compound.

Quantitative Data

Direct and complete pharmacokinetic parameters for 7-aminoclonazepam, such as AUC (Area Under the Curve) and a definitive elimination half-life, are not well-documented in publicly available literature. However, several studies provide valuable data on its concentrations in various biological matrices following clonazepam administration.

Table 1: Pharmacokinetic Parameters and Detection Windows for 7-Aminoclonazepam in Human Studies

| Parameter | Matrix | Value | Study Population/Dosage | Citation |

| Tmax (Time to Peak Concentration) | Blood | ~2 hours | Following a 2 mg oral dose of clonazepam. | [2] |

| Tmax (Time to Peak Concentration) | Urine | 1, 3, 5, or 8 days | 10 healthy volunteers after a single 3 mg oral dose of clonazepam. | [3] |

| Detection Window | Urine | Up to 28 days | Following a single 3 mg oral dose of clonazepam. | [1] |

| Concentration Range | Urine | 73.0 pg/mL - 183.2 ng/mL | 10 healthy volunteers after a single 3 mg oral dose of clonazepam. | [3] |

| Average Concentration | Plasma | ~50 ng/mL | 27 epileptic patients on a daily 6 mg dose of clonazepam. | [4] |

| Concentration Range | Plasma | 30 - 80 ng/mL | 27 epileptic patients on a daily 6 mg dose of clonazepam. | [4] |

| Concentration Range | Hair | 1.37 - 1267 pg/mg | 10 psychiatric patients treated with clonazepam. | [5] |

| Concentration Range | Blood (Forensic Cases) | 0.002 - 1.676 mg/kg (sum of clonazepam and 7-aminoclonazepam) | Postmortem cases. | [6] |

Experimental Protocols

Accurate quantification of 7-aminoclonazepam is essential for clinical and forensic toxicology. Various analytical methods have been developed and validated for its detection in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 7-aminoclonazepam in plasma, urine, and oral fluid.

-

Sample Preparation (Plasma/Blood):

-

Addition of a deuterated internal standard (e.g., 7-aminoclonazepam-d4) to the sample.

-

Solid-phase extraction (SPE) is commonly employed to isolate the analyte and internal standard from the biological matrix.

-

The SPE column is washed to remove interfering substances.

-

The analytes are eluted, and the eluate is evaporated to dryness.

-

The residue is reconstituted in the mobile phase for LC-MS/MS analysis.[7]

-

-

Sample Preparation (Urine):

-

Enzymatic hydrolysis with β-glucuronidase is often performed to cleave any glucuronide conjugates of 7-aminoclonazepam.

-

This is followed by a clean-up step, such as SPE or a "dilute and shoot" approach where the sample is simply diluted before injection.

-

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Quantification: Multiple reaction monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both 7-aminoclonazepam and the internal standard, ensuring high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust method for the determination of 7-aminoclonazepam, particularly in urine and hair.

-

Sample Preparation (Urine/Hair):

-

Addition of an internal standard.

-

For urine, enzymatic hydrolysis is performed. For hair, samples are typically washed, pulverized, and subjected to acidic or enzymatic digestion.

-

Extraction of the analyte using SPE.

-

Derivatization is often necessary to increase the volatility and thermal stability of 7-aminoclonazepam for GC analysis.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Quantification: A calibration curve is generated by analyzing standards of known concentrations.

Conclusion

The pharmacokinetics of 7-aminoclonazepam are characterized by its formation as the primary metabolite of clonazepam and its prolonged detection window in various biological matrices, making it a reliable biomarker of clonazepam exposure. While a complete pharmacokinetic profile with parameters such as Cmax, AUC, and elimination half-life specifically for 7-aminoclonazepam remains to be fully elucidated in human studies, the existing data on its concentration levels in different biological fluids provide crucial insights for clinical and forensic applications. The analytical methodologies, particularly LC-MS/MS and GC-MS, offer the sensitivity and specificity required for accurate quantification. Further research dedicated to the pharmacokinetic modeling of 7-aminoclonazepam would be beneficial to enhance the interpretation of toxicological findings and to refine therapeutic drug monitoring strategies for patients undergoing treatment with clonazepam.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Elimination of 7-aminoclonazepam in urine after a single dose of clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and side-effects of clonazepam and its 7-amino-metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Blood concentrations of clonazepam and 7-aminoclonazepam in forensic cases in Denmark for the period 2002-2007 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nyc.gov [nyc.gov]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and metabolic studies, the pursuit of accuracy and precision is paramount. This technical guide delves into the indispensable role of deuterated internal standards in achieving reliable and reproducible results, primarily focusing on mass spectrometry-based applications. By providing a stable, chemically analogous reference, deuterated standards have established themselves as the gold standard for mitigating variability and ensuring the integrity of analytical data.

Core Principles: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of deuterated standards is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a deuterated analog of the analyte is introduced into the sample at the earliest stage of preparation.[1] This "internal standard" is chemically identical to the target analyte, with the key difference being the substitution of one or more hydrogen atoms with their heavier, stable isotope, deuterium.[2] This subtle alteration in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[3]

Any loss of the analyte during sample extraction, cleanup, chromatography, or ionization is mirrored by a proportional loss of the deuterated internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for a multitude of potential errors and leading to a more accurate quantification of the analyte's true concentration.[4]

Data Presentation: The Quantitative Advantage

The use of deuterated internal standards demonstrably enhances the accuracy and precision of bioanalytical assays. The following tables summarize comparative data from studies evaluating the performance of deuterated versus non-deuterated (analog) internal standards.

| Performance Metric | Analog Internal Standard | Deuterated (D8) Internal Standard |

| Accuracy (Mean Bias %) | 96.8% | 100.3% |

| Precision (Standard Deviation %) | 8.6% | 7.6% |

| Caption: A comparison of accuracy and precision for the analysis of the anticancer agent kahalalide F using an analogous versus a deuterated internal standard. The deuterated standard shows a mean bias closer to the true value and improved precision.[5] |

| Analyte Concentration (ng/mL) | Precision (%CV) with Analog IS | Precision (%CV) with Deuterated IS |

| Low QC (15) | 12.8 | 4.5 |

| Mid QC (150) | 9.5 | 3.2 |

| High QC (1200) | 8.7 | 2.8 |

| Caption: A comparison of assay precision for an immunosuppressant drug at different quality control (QC) concentrations. The use of a deuterated internal standard resulted in significantly lower coefficients of variation (%CV), indicating higher precision.[3] |

| Analyte & Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Trimethoprim / Trimethoprim-d9 | Serum | 1.2 - 40,000 | > 0.995 |

| Trimethoprim / [2H3]-Trimethoprim | Dried Plasma Spots | 100 - 50,000 | Not Reported |

| Caption: Linearity and range of quantification for Trimethoprim using different deuterated internal standards in various biological matrices. High correlation coefficients indicate a strong linear relationship between concentration and response. |

Experimental Protocols

Detailed and validated experimental protocols are crucial for the successful implementation of deuterated standards in quantitative analysis. Below are methodologies for common sample preparation techniques and the synthesis of a deuterated internal standard.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol describes a common method for removing proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

-

Plasma samples

-

Deuterated internal standard solution

-

Acetonitrile (B52724) (ACN) or methanol (B129727) (chilled at -20°C)

-

Centrifuge capable of reaching >10,000 x g

-

Vortex mixer

-

Pipettes and appropriate tips

-

Sample vials

Procedure:

-

Sample Thawing: Thaw plasma samples on ice to prevent degradation of analytes.

-

Internal Standard Spiking: To a 100 µL aliquot of each plasma sample, standard, and quality control, add a small volume (e.g., 10 µL) of the deuterated internal standard solution at a known concentration.

-

Vortexing: Briefly vortex the samples to ensure thorough mixing of the internal standard.

-

Protein Precipitation: Add 3-4 volumes (e.g., 300-400 µL) of chilled acetonitrile or methanol to each sample.

-

Vortexing: Vortex the samples vigorously for 30-60 seconds to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean sample vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a technique used for sample clean-up and concentration, providing a cleaner extract than protein precipitation.

Materials:

-

SPE cartridges (e.g., reversed-phase C18)

-

SPE manifold

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol in water)

-

Elution solvent (e.g., acetonitrile or methanol)

-

Sample pre-treatment solution (if required)

-

Nitrogen evaporator

Procedure:

-

Conditioning: Pass 1-2 mL of methanol through the SPE cartridge to activate the sorbent.

-

Equilibration: Pass 1-2 mL of water or an appropriate buffer through the cartridge to prepare it for the sample matrix. Do not allow the sorbent to dry.

-

Sample Loading: Load the pre-treated sample (spiked with deuterated internal standard) onto the cartridge at a slow, controlled flow rate.

-

Washing: Pass 1-2 mL of the wash solvent through the cartridge to remove interfering compounds.

-

Drying: Dry the cartridge under vacuum or with nitrogen for a few minutes to remove residual wash solvent.

-

Elution: Elute the analyte and internal standard with a small volume of the elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Synthesis of a Deuterated Internal Standard (Example: Deuterated Caffeine)

This protocol provides a general method for the synthesis of deuterated caffeine (B1668208), a commonly used internal standard.

Materials:

-

Deuterated methyl iodide (CD₃I)

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) system for purification

-

NMR and mass spectrometer for characterization

Procedure:

-

Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve theophylline in anhydrous DMF.

-

Deprotonation: Carefully add sodium hydride to the solution to deprotonate the theophylline.

-

Methylation: Add deuterated methyl iodide (CD₃I) to the reaction mixture. The deuterated methyl group will attach to the deprotonated nitrogen of the theophylline.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, quench it by carefully adding water.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product using preparative HPLC to isolate the deuterated caffeine.

-

Characterization: Confirm the identity, purity, and isotopic enrichment of the synthesized deuterated caffeine using NMR spectroscopy and mass spectrometry.[6]

Mandatory Visualizations

Logical Relationships and Workflows

Caption: A generalized experimental workflow for quantitative analysis using a deuterated internal standard.

Signaling Pathway: Drug Metabolism

Caption: A simplified diagram of a common drug metabolism pathway involving Cytochrome P450 enzymes.

References

Understanding Isotope Effects in Deuterated Internal Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Internal Standards in Quantitative Analysis

Deuterated internal standards are indispensable tools in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) for bioanalytical and pharmaceutical applications.[1][2] By replacing one or more hydrogen atoms of an analyte with its heavier, stable isotope deuterium (B1214612), an internal standard is created that is chemically almost identical to the analyte but distinguishable by its mass.[2] This near-identical nature allows it to effectively compensate for variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of analytical measurements.[1][2] However, the substitution of hydrogen with deuterium can introduce subtle but significant physicochemical differences, leading to "isotope effects" that can impact chromatographic behavior and mass spectrometric response. A thorough understanding of these effects is crucial for robust method development and accurate data interpretation.

Core Principles of Isotope Effects

The primary origin of isotope effects lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger and more stable covalent bond with carbon than hydrogen does.[3][4] Consequently, the C-D bond has a lower zero-point energy and requires more energy to break.[3][5] This fundamental difference manifests as two main types of isotope effects: kinetic isotope effects and chromatographic (or thermodynamic) isotope effects.

Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[3] In the context of drug metabolism, many Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes involve the cleavage of a C-H bond as a rate-determining step.[3][6] If a hydrogen atom at a metabolic "soft spot" is replaced with deuterium, the rate of metabolism at that position can be significantly slowed down.[4] This principle is not only a consideration for internal standards but is also strategically employed in drug design to enhance pharmacokinetic profiles.[3][5][7]

The following diagram illustrates the principle of the kinetic isotope effect in drug metabolism.

Caption: Kinetic Isotope Effect on Drug Metabolism.

Chromatographic Isotope Effect (CIE)

The chromatographic isotope effect refers to the difference in retention behavior between a deuterated compound and its non-deuterated counterpart.[8] In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their protium (B1232500) analogs.[9][10] This "inverse isotope effect" is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the nonpolar stationary phase.[10] The magnitude of this retention time shift is influenced by several factors, including the number and location of deuterium atoms, the molecular structure, and the chromatographic conditions.[8][9]

Quantitative Impact of Isotope Effects on Analytical Measurements

The physicochemical differences arising from deuteration can lead to measurable variations in analytical parameters. The following tables summarize quantitative data on these effects.

Table 1: Chromatographic Isotope Effects - Retention Time (RT) Shifts

| Compound | Deuteration | Chromatographic System | RT of Analyte (min) | RT of Internal Standard (min) | RT Shift (min) | Reference |

| Olanzapine | D3 | Reversed-Phase LC-MS/MS | Not specified | Not specified | < 0.16 | [11] |

| Des-methyl Olanzapine | D8 | Reversed-Phase LC-MS/MS | Not specified | Not specified | < 0.16 | [11] |

| Carvedilol | Not specified | Not specified | Not specified | Not specified | Slight difference | [12] |

| Haloperidol | Not specified | Not specified | Not specified | Not specified | Different RTs observed | [12] |

Note: Specific quantitative data on retention time shifts is often study-dependent and not always explicitly published in review articles. The table reflects the commonly observed phenomenon of earlier elution for deuterated standards in RPLC.

Table 2: Isotope Effects on Mass Spectrometric Response and Other Parameters

| Parameter | Observed Effect | Cause | Potential Impact |

| Ionization Efficiency | Can differ between analyte and deuterated IS, especially with ESI.[12] | Isotope effects can influence proton affinity and susceptibility to ion suppression/enhancement. | Inaccurate quantification if the IS does not track the analyte's response in the presence of matrix effects.[12] |

| Extraction Recovery | Differences of up to 35% have been reported between an analyte and its deuterated IS.[12] | Subtle changes in polarity and intermolecular interactions due to deuteration. | The IS may not accurately reflect the recovery of the analyte, leading to biased results. |

| Stability | Deuterium atoms, especially at labile positions, can undergo H-D exchange with the solvent.[13] | Chemical exchangeability of certain protons. | Loss of isotopic purity of the internal standard, compromising the assay's accuracy. |

| Fragmentation Patterns | Changes in fragmentation patterns under MS/MS conditions can occur.[13] | Differences in bond strengths (C-D vs. C-H) can alter fragmentation pathways. | May require optimization of MS/MS parameters for the deuterated standard. |

Experimental Protocols for Evaluation of Isotope Effects

A thorough validation of a bioanalytical method using a deuterated internal standard is essential to ensure its suitability and to identify any potential isotope effects.

Assessment of Chromatographic Co-elution

Objective: To verify that the analyte and its deuterated internal standard co-elute or to characterize the extent of any separation.

Methodology:

-

Prepare a solution containing both the analyte and the deuterated internal standard in a neat solvent (e.g., mobile phase).

-

Inject this solution into the LC-MS/MS system.

-

Acquire data by monitoring the specific mass transitions for both the analyte and the internal standard.

-

Overlay the chromatograms and visually inspect for any shift in retention time.

-

Calculate the resolution between the two peaks. A resolution of less than 1.5 is generally considered acceptable, but the impact of any separation on matrix effects must be further evaluated.

Evaluation of Matrix Effects

Objective: To assess whether the ionization of the analyte and the internal standard are equally affected by the biological matrix.

Methodology:

-

Obtain at least six different lots of the blank biological matrix.

-

Prepare two sets of samples:

-

Set A: Spike the analyte and the deuterated internal standard into a neat solution.

-

Set B: Extract the blank matrix from each of the six lots and then spike the analyte and the internal standard into the post-extraction supernatant.

-

-

Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.

-

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should typically be ≤15%.[14]

The following diagram illustrates the workflow for assessing matrix effects.

Caption: Workflow for Matrix Effect Assessment.

Verification of Isotopic Purity and Stability

Objective: To confirm the isotopic purity of the internal standard and its stability during sample processing and storage.

Methodology:

-

Purity Check:

-

Obtain the Certificate of Analysis (CoA) for the deuterated internal standard to verify its chemical and isotopic purity.[14]

-

Prepare a high-concentration solution of the internal standard and analyze it using the LC-MS/MS method.

-

Monitor the mass transition of the unlabeled analyte to ensure its signal is absent or below a predefined threshold (e.g., <0.1% of the internal standard's response).[14]

-

-

Stability Assessment (Freeze-Thaw and Bench-Top):

-

Prepare quality control (QC) samples at low and high concentrations in the biological matrix.

-

Subject a set of QC samples to multiple freeze-thaw cycles (typically three).[14]

-

Leave another set of QC samples at room temperature for a duration that mimics the expected sample handling time.[14]

-

Analyze the samples and compare the results to freshly prepared QCs. The mean concentration should be within ±15% of the nominal concentration.

-

Mitigating and Managing Isotope Effects

While isotope effects are inherent to the use of deuterated standards, their impact can be managed through careful consideration during method development.

-

Placement of Deuterium Labels: Deuterium atoms should be placed on chemically stable positions of the molecule to avoid H-D exchange.[2]

-

Number of Deuterium Atoms: Typically, at least three deuterium atoms are incorporated to provide a sufficient mass difference from the analyte and to minimize interference from the natural isotopic abundance of the analyte.[2]

-

Chromatographic Conditions: While chromatographic parameters may not eliminate the isotope effect, optimization of the column, mobile phase, and gradient can help ensure that any separation between the analyte and the internal standard does not occur in a region of significant ion suppression or enhancement.[15]

-

Alternative Isotopes: In cases where deuterium isotope effects are problematic, the use of ¹³C or ¹⁵N-labeled internal standards can be an effective alternative, as these heavier isotopes generally do not exhibit significant chromatographic isotope effects.[15]

The logical relationship between the cause of isotope effects and their analytical consequences is depicted below.

Caption: Cause and Effect of Isotope Effects.

Conclusion

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Portico [access.portico.org]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. waters.com [waters.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. benchchem.com [benchchem.com]

- 15. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Certificate of Analysis and Traceability of 7-Aminoclonazepam-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical documentation accompanying 7-Aminoclonazepam-d4, a deuterated internal standard essential for the accurate quantification of 7-aminoclonazepam. Understanding the Certificate of Analysis (CofA) and the principles of metrological traceability is paramount for ensuring data integrity, validity, and reproducibility in research and clinical settings.

The Role of 7-Aminoclonazepam-d4

7-Aminoclonazepam is the primary metabolite of clonazepam, a potent benzodiazepine (B76468) used to manage conditions like epilepsy and panic disorders.[1] In analytical toxicology and clinical chemistry, accurate measurement of this metabolite is crucial. 7-Aminoclonazepam-d4 serves as an ideal internal standard for mass spectrometry-based methods (LC-MS/MS or GC/MS).[2][3][4] Its chemical structure is nearly identical to the target analyte, but its increased mass due to deuterium (B1214612) labeling allows it to be distinguished by the instrument. This ensures that variations during sample preparation and analysis are accounted for, leading to more precise and accurate quantification.[5]

Deconstructing the Certificate of Analysis (CofA)

A Certificate of Analysis for a Certified Reference Material (CRM) like 7-Aminoclonazepam-d4 is a formal document providing crucial data on its quality, purity, and identity.[6][7] It is not merely a specification sheet; it is a comprehensive report from the manufacturer that guarantees the material's fitness for its intended purpose.[6][7][8]

Below is a summary of typical quantitative data found on a CofA for 7-Aminoclonazepam-d4, presented for illustrative purposes.

Table 1: Example Quantitative Data from a Certificate of Analysis

| Parameter | Example Value | Method | Significance |

| Identity | Conforms to Structure | ¹H-NMR, Mass Spec | Confirms the chemical structure is correct. |

| Purity (Chromatographic) | 99.8% | HPLC/UPLC | Indicates the percentage of the material that is the specified compound. |

| Chemical Purity | ≥98% | Varies | Overall purity assessment, may include multiple techniques.[4] |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry | Measures the percentage of molecules that contain the deuterium labels. High enrichment is critical to prevent isotopic crosstalk with the non-labeled analyte. |

| Solution Concentration | 1.00 mg/mL ± 0.005 mg/mL | Gravimetry/LC-MS | Provides the certified concentration of the standard in solution and its associated measurement uncertainty.[2] |

| Molecular Formula | C₁₅H₈D₄ClN₃O | - | The exact chemical formula of the deuterated compound.[4][9][10] |

| Molecular Weight | 289.75 g/mol | - | The calculated molecular weight based on the isotopic composition.[2][10] |

Metrological Traceability: Ensuring Measurement Confidence

Metrological traceability is the cornerstone of reliable and comparable measurements. It is defined as the property of a measurement result that can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty.[11] For a CRM like 7-Aminoclonazepam-d4, this means its certified concentration value is linked to the International System of Units (SI), typically the kilogram.[12]

This unbroken chain ensures that measurements made in different laboratories, at different times, or with different equipment can be reliably compared.[11][12] The CofA for a CRM must include a statement of metrological traceability.[6][8]

References

- 1. nyc.gov [nyc.gov]

- 2. 7-Aminoclonazepam-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. 7-Aminoclonazepam-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Certified reference materials - Wikipedia [en.wikipedia.org]

- 7. What are Certified Reference Materials? | ASTM [astm.org]

- 8. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Metrological Traceability: Frequently Asked Questions and NIST Policy | NIST [nist.gov]

- 12. Establishing Metrological Traceability Using Certified Reference Materials (CRMs): The Role Of The NBL Program Office As A CRM Producer | INMM Resources [resources.inmm.org]

Stability and Storage of 7-Aminoclonazepam-d4 Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for solutions of 7-Aminoclonazepam-d4. As a deuterated internal standard, the integrity and purity of 7-Aminoclonazepam-d4 solutions are critical for the accurate quantification of 7-aminoclonazepam (B1198261) in clinical and forensic toxicology. This document synthesizes data from certified reference material (CRM) providers and scientific literature to offer clear guidance on handling, storage, and stability assessment.

Core Stability Data

7-Aminoclonazepam-d4, when prepared in an organic solvent such as acetonitrile (B52724), exhibits excellent long-term stability. The data provided by commercial suppliers of certified reference materials underscores its robustness under various storage conditions.

Summary of Quantitative Stability Data

| Supplier/Source | Solution Concentration & Solvent | Storage Temperature | Reported Stability Duration | Citation(s) |

| LGC Standards | 0.1 mg/mL in Acetonitrile | Room Temp (+20°C to +25°C) | 77 months (established) | [1] |

| LGC Standards | 0.1 mg/mL in Acetonitrile | -18°C and +40°C | 2 weeks (no decrease in purity) | [1] |

| Cayman Chemical (CRM) | 100 µg/mL in Acetonitrile | -20°C | ≥ 5 years | [2] |

| Cayman Chemical (RM) | Neat Solid | -20°C | ≥ 3 years | [3] |

Note: The stability of 7-Aminoclonazepam-d4 in biological matrices has not been explicitly studied in the provided search results. However, extensive research on its non-deuterated counterpart, 7-aminoclonazepam, reveals significant instability, particularly in frozen biological samples like urine and plasma.[4][5][6] This instability is often paradoxical, with greater degradation observed at -20°C compared to 4°C.[4][5] Researchers should therefore exercise caution and rigorously validate storage conditions when 7-Aminoclonazepam-d4 is used as an internal standard in biological samples.

Recommended Storage and Handling

For commercially prepared solutions of 7-Aminoclonazepam-d4 in acetonitrile, the following handling and storage procedures are recommended:

-

Long-Term Storage: For maximum shelf-life, store ampoules at -20°C as recommended by most suppliers.[2][3] However, verified data shows that storage at room temperature is also viable for extended periods.[1]

-

Working Solutions: After opening an ampoule, it is best practice to use the solution promptly or transfer it to a tightly sealed vial to prevent solvent evaporation.

-

Light and Air: Protect the solution from prolonged exposure to light and air.

-

Containers: Store in the original glass ampoule or in high-quality, inert glass vials.[1]

Experimental Protocols

The stability and concentration of 7-Aminoclonazepam-d4 solutions are typically verified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method for which it serves as an ideal internal standard.

Protocol 1: Assessment of 7-Aminoclonazepam-d4 Solution Stability

This protocol describes a general procedure for conducting a long-term stability study of a 7-Aminoclonazepam-d4 stock solution.

1. Materials and Reagents:

-

7-Aminoclonazepam-d4 solution in acetonitrile (e.g., 100 µg/mL).

-

High-purity acetonitrile (LC-MS grade).

-

Calibrated analytical balance and volumetric flasks.

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

High-performance liquid chromatography (HPLC) column (e.g., C18, 2.1 x 50 mm, 1.8 µm).[7]

2. Procedure:

-

Time Zero (T0) Analysis:

-

Immediately upon receiving the standard, prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Analyze these freshly prepared calibrators via LC-MS/MS to establish the initial response (peak area).

-

-

Storage:

-

Store the original sealed ampoule of the 7-Aminoclonazepam-d4 solution at the desired temperature (e.g., -20°C, 4°C, room temperature).

-

-

Time Point Analysis:

-

At predetermined intervals (e.g., 1, 3, 6, 12, 24 months), retrieve the stored standard.

-

Prepare a fresh set of dilutions identical to the T0 analysis.

-

Analyze the dilutions using the same LC-MS/MS method.

-

-

Data Analysis:

-

Compare the detector response (peak area) for each concentration at the given time point to the T0 response.

-

Calculate the percentage recovery. Stability is generally considered acceptable if the mean recovery is within ±10-15% of the initial value.

-

Protocol 2: Quantification in Biological Matrix (using 7-AC-d4 as Internal Standard)

This protocol outlines a typical "dilute-and-shoot" method for urine analysis, demonstrating the application of 7-Aminoclonazepam-d4.[4]

1. Sample Preparation:

-

To 100 µL of a urine sample (calibrator, control, or unknown), add 900 µL of a solution containing the internal standard, 7-Aminoclonazepam-d4, in mobile phase.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient program to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both 7-aminoclonazepam and the internal standard, 7-Aminoclonazepam-d4.

-

Example 7-Aminoclonazepam-d4 transition: 290.2 > 121.1.

-

Example 7-aminoclonazepam transition: 286.1 > 121.1.

-

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the unknown samples by interpolating from a calibration curve constructed using the same peak area ratio method.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis and stability of 7-Aminoclonazepam-d4.

Caption: Workflow for a long-term stability study of 7-Aminoclonazepam-d4 solutions.

Caption: General workflow for quantitative analysis using 7-Aminoclonazepam-d4 as an internal standard.

Caption: Simplified metabolic pathway of Clonazepam to 7-Aminoclonazepam.

References

- 1. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. b-ac.co.uk [b-ac.co.uk]

Detection of 7-Aminoclonazepam in Biological Matrices: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the core methodologies for the detection and quantification of 7-aminoclonazepam (B1198261), the principal metabolite of clonazepam. This document provides a comprehensive overview of analytical techniques, detailed experimental protocols, and comparative quantitative data.

Introduction

Clonazepam, a potent benzodiazepine (B76468) marketed under trade names like Klonopin, is widely prescribed for its anticonvulsant and anxiolytic properties.[1] Due to its extensive metabolism in the human body, direct detection of the parent drug can be challenging. The primary metabolic pathway involves the reduction of the 7-nitro group to form 7-aminoclonazepam, which serves as a crucial biomarker for assessing clonazepam use and compliance in both clinical and forensic settings.[2][3] The detection of 7-aminoclonazepam in various biological matrices, including blood, urine, hair, and oral fluid, offers a reliable indication of clonazepam administration, often with a longer detection window than the parent compound.[2][4] This guide details the prevalent analytical methodologies for the quantification of 7-aminoclonazepam, providing structured data, in-depth experimental protocols, and visual workflows to aid researchers in this field.

Metabolism of Clonazepam

Clonazepam is extensively metabolized in the liver, with less than 2% of the parent drug excreted unchanged.[2] The primary metabolic pathway is the nitroreduction of the 7-nitro group by cytochrome P450 enzymes, particularly CYP3A4, to form 7-aminoclonazepam.[2][3] This major metabolite can be further acetylated by N-acetyltransferase 2 (NAT2) to form 7-acetamidoclonazepam.[3][5] A minor pathway involves hydroxylation at the C-3 position.[2][6]

Analytical Methodologies

The detection and quantification of 7-aminoclonazepam are predominantly achieved through chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] Immunoassays are also utilized for initial screening, though they are generally less specific.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive method, particularly for the analysis of 7-aminoclonazepam in hair samples.[8][10] This technique often requires a derivatization step to enhance the volatility and thermal stability of the analyte.[1][8] Negative Chemical Ionization (NCI) is frequently employed to achieve the high sensitivity needed for detecting low concentrations.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is favored for its high sensitivity, specificity, and reduced need for sample derivatization, making it suitable for high-throughput analysis in matrices like blood, urine, and oral fluid.[1][4][8] Electrospray Ionization (ESI) in positive mode is commonly used, with quantification performed via Multiple Reaction Monitoring (MRM).[8][9]

Quantitative Data Summary

The performance of various analytical methods for the detection of 7-aminoclonazepam is summarized below. The choice of method often depends on the biological matrix, required sensitivity, and available instrumentation.[1]

Method Comparison

| Parameter | LC-MS/MS | GC-MS | Spectrofluorimetric Method | Immunoassay |

| Limit of Detection (LOD) | 0.5 - 5 ng/mL[1][9] | 1 - 35 ng/mL[1][9] | 3.3 ng/mL[9] | ~200 ng/mL (cutoff)[9] |

| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL[1][9][11] | 5 - 65 ng/mL[1][9] | 10 ng/mL[9] | Not Applicable |

| Linearity (Upper Limit) | Up to 1000 ng/mL[1][9] | Typically up to 1000 pg/mg (hair)[9][12] | 500 ng/mL[9] | Semi-quantitative |

| Precision (% RSD) | < 15%[9] | Not explicitly stated | < 4%[9] | High variability |

| Accuracy (% Recovery) | Within ± 15% of target[9] | Not explicitly stated | 97.59% - 106.12%[9] | Subject to cross-reactivity |

Detection in Various Biological Matrices

| Biological Matrix | Method | Reported Concentrations/Detection Window |

| Hair | GC-MS | 1.37 - 1267 pg/mg in patient samples.[12] Detectable after a single 2 mg dose.[12] |

| Oral Fluid | LC-MS/MS | Median concentration of 4.2 ng/mL (range 0.5-316.7 ng/mL).[4] |

| Urine | LC-MS/MS | Detectable for at least 144 hours after a single 2 mg dose.[13] |

| Plasma | GC | Sensitivity of 5 ng/mL.[14] |

| Blood | LC-MS/MS & GC-MS | LOQ of 5 ng/mL.[11] |

Detailed Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical procedures for 7-aminoclonazepam detection.

Protocol 1: GC-MS Analysis of 7-Aminoclonazepam in Hair

This protocol outlines a validated procedure for the extraction and quantification of 7-aminoclonazepam in hair samples.[10][12][15]

1. Sample Preparation:

-

Decontaminate hair samples by washing with dichloromethane.[7]

-

Sonicate the sample in methanol (B129727) for 1 hour.[8]

-

Centrifuge and collect the methanol supernatant.[8]

-

Digest the remaining hair overnight at 55°C in 0.1 N HCl.[8]

2. Extraction (Solid-Phase Extraction - SPE):

-

Combine the methanol and acid extracts.[15]

-

Condition a mixed-mode cation exchange (MCX) SPE cartridge.[1]

-

Load the combined extract onto the SPE cartridge.[15]

-

Wash the cartridge sequentially with deionized water, 0.1N HCl, and methanol.[15]

-

Elute the analyte with a mixture of methylene (B1212753) chloride/isopropanol/ammonium hydroxide (B78521) (78:20:2, v/v/v).[15]

-

Evaporate the eluent to dryness under a stream of nitrogen.[15]

3. Derivatization:

-

Reconstitute the dry residue in ethyl acetate (B1210297).[15]

-

Add a derivatizing agent such as heptafluorobutyric acid anhydride (B1165640) (HFBA) to improve volatility.[7][8]

4. GC-MS Instrumental Analysis:

-

Gas Chromatograph: Agilent 6890N or similar.[8]

-

Mass Spectrometer: Agilent 5973N Mass Selective Detector or similar.[8]

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

-

Carrier Gas: Methane.[8]

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions.[8]

Protocol 2: LC-MS/MS Analysis of 7-Aminoclonazepam in Blood/Serum

This protocol provides a representative example of a validated LC-MS/MS method for the quantification of 7-aminoclonazepam in blood or serum.[1][3][16]

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 1 mL of blood or serum, add a deuterated internal standard (e.g., 7-aminoclonazepam-d4).[1][16]

-

Add 2 mL of 100 mM sodium acetate buffer (pH 4.5) and vortex.[1][16]

-

Condition an SPE cartridge (e.g., Phenyl SPE) with methanol, deionized water, and acetate buffer.[3][16]

-

Load the buffered sample onto the conditioned SPE cartridge.[1][16]

-

Wash the cartridge sequentially with 1 mL of deionized water and 1 mL of pH 9.0 buffer.[1][16]

-

Elute the analyte with 2 mL of ethyl acetate/ammonium hydroxide (98:2, v/v).[3][16]

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[3]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.[3]

-

Centrifuge the reconstituted sample and transfer the supernatant to an autosampler vial.[3]

2. LC-MS/MS Instrumental Analysis:

-

Liquid Chromatograph: Agilent 1200 series or similar.[8]

-

Mass Spectrometer: Agilent 6410 Triple Quadrupole or similar.[8]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8][9]

-

Column: C18 reversed-phase column (e.g., Ascentis Express C18, 2.1 x 50 mm, 2.7 µm).[8]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid.[8]

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions. For 7-aminoclonazepam, a common transition is m/z 286 → 222.[8]

Protocol 3: LC-MS/MS Analysis of 7-Aminoclonazepam in Urine ("Dilute and Shoot")

For urine samples, a simpler "dilute and shoot" method can be employed, offering high throughput.[8][9]

1. Sample Preparation:

-

To a urine sample, add an internal standard (e.g., 7-aminoclonazepam-d4).[8]

-

If required for the detection of conjugated metabolites, perform enzymatic hydrolysis with β-glucuronidase.[8][9]

-

Dilute the sample with a suitable solvent (e.g., water or mobile phase).[8]

-

Centrifuge the sample to remove particulates.[8]

-

Transfer the supernatant to an autosampler vial for injection.[8]

2. LC-MS/MS Instrumental Analysis:

-

The instrumental conditions are similar to those described in Protocol 2.

Conclusion

The detection and quantification of 7-aminoclonazepam are well-established in the field of analytical toxicology. Both GC-MS and LC-MS/MS provide reliable and sensitive methods for its determination in a variety of biological matrices.[1] The choice between these techniques is often dictated by the specific requirements of the analysis, including the matrix type, desired sensitivity, and laboratory resources.[1] The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the monitoring and study of clonazepam metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 7-aminoclonazepam is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bluelight.org [bluelight.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of clonazepam and its major metabolite 7-aminoclonazepam in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. [Direct determination of clonazepam (Rivotril) and 7-amino clonazepam in plasma by gas-chromatography (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. nyc.gov [nyc.gov]

Methodological & Application

Application Note: Quantification of 7-Aminoclonazepam in Biological Matrices using 7-Aminoclonazepam-d4 as an Internal Standard by LC-MS/MS

Introduction

Clonazepam is a potent benzodiazepine (B76468) prescribed for seizure and panic disorders.[1][2] Its major metabolite, 7-aminoclonazepam (B1198261), is formed through the reduction of the 7-nitro group on the parent molecule.[1][2] Monitoring 7-aminoclonazepam is critical for therapeutic drug monitoring, compliance assessment, and forensic toxicology, as it is often detected at higher concentrations and for a longer duration than clonazepam itself.[1][3][4]